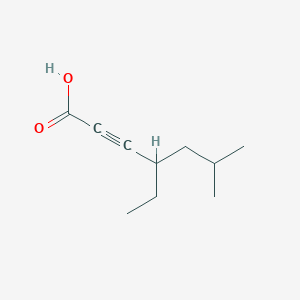
4-Ethyl-6-methylhept-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6-methylhept-2-ynoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of both an alkyne and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methylhept-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of an alkyl halide to introduce the ethyl and methyl groups. The final oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using transition metal catalysts such as palladium or nickel can be employed to facilitate the alkylation and oxidation steps. Continuous flow reactors and automated systems may also be used to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-6-methylhept-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of esters or amides
Wissenschaftliche Forschungsanwendungen
4-Ethyl-6-methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-6-methylhept-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-6-methylhept-2-ynoic acid can be compared with other similar compounds such as:
4-Ethyl-6-methylhept-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-ester: Similar structure but with an ester group instead of a carboxylic acid.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-ethyl-6-methylhept-2-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-4-9(7-8(2)3)5-6-10(11)12/h8-9H,4,7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
UULHMQRIHVGKNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)C)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


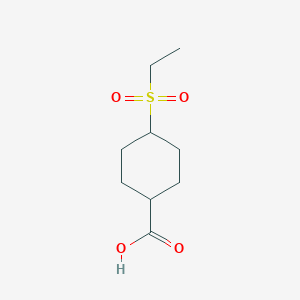
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
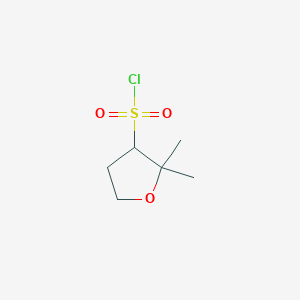
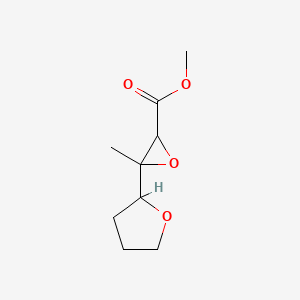
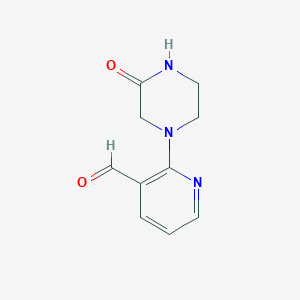
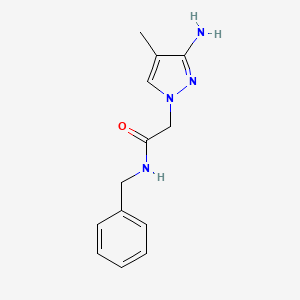



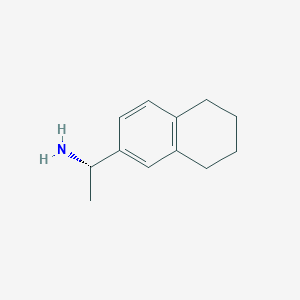

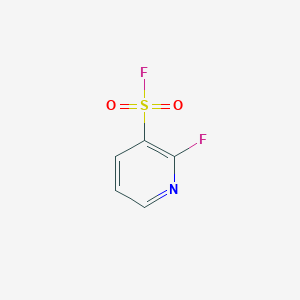
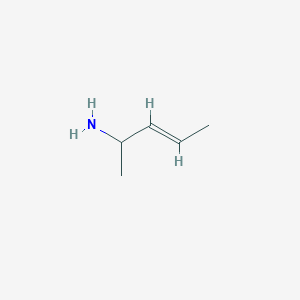
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
